molecular formula C16H22N2O B11855575 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one

1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one

Cat. No.: B11855575
M. Wt: 258.36 g/mol
InChI Key: WWDDVFHDJPKNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one is a diazaspirocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a spirocyclic architecture comprising two piperidine rings fused at a central carbon atom, with a benzyl group at position 1 and a carbonyl group at position 2. The structural complexity and functionalization options make this compound particularly valuable for developing therapeutic agents targeting multiple disease pathways. Research indicates that compounds based on the 1,9-diazaspiro[5.5]undecane scaffold demonstrate significant potential for treating obesity through acetyl-CoA carboxylase (ACC) inhibition . ACC plays a crucial role in fatty acid synthesis and oxidation, and inhibitors of this enzyme can reduce de novo lipogenesis, offering therapeutic potential for metabolic disorders . The diazaspiro[5.5]undecane core has also been investigated as a kinase inhibitor scaffold in cancer research, where it can mimic ATP and interact with the kinase hinge region through its heteroaromatic substituents . Additional research applications include investigating these compounds for pain management, immune system disorders, cardiovascular conditions, and psychotic disorders . The benzyl substitution at the nitrogen atom and carbonyl functionality at position 2 provide strategic sites for structural modification, enabling researchers to optimize pharmacological properties and target engagement. This compound is offered exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling protocols before experimental use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1,9-diazaspiro[5.5]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-7-4-8-16(9-11-17-12-10-16)18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDDVFHDJPKNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2(C1)CCNCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Benzyl 1,9 Diazaspiro 5.5 Undecan 2 One and Analogues

Established Synthetic Pathways to 1,9-Diazaspiro[5.5]undecan-2-one Core

The construction of the fundamental 1,9-diazaspiro[5.5]undecan-2-one ring system can be achieved through several established methodologies, each offering distinct advantages in terms of precursor availability, efficiency, and scalability.

The synthesis of the 1,9-diazaspiro[5.5]undecan-2-one core often begins with simpler, readily available precursors. nih.gov A common strategy involves the sequential construction of the two piperidine (B6355638) rings that form the spirocycle. thieme-connect.comnih.gov For instance, a general approach to spirocyclic piperidines can be achieved through a variant of the three-component Castagnoli–Cushman reaction, which yields unsaturated spirocyclic lactams. thieme-connect.com These intermediates can then be hydrogenated to produce the fully saturated spirocyclic lactam core. thieme-connect.com

Another versatile method starts from 1-anilinocycloalkanecarboxamides, which serve as precursors for a variety of five-, six-, and seven-membered ring spiroheterocycles. researchgate.net Additionally, tandem acylation-alkylation and spiro-lactam formation sequences have been developed to create spiro-fused pyrrolidine (B122466) and piperidine scaffolds from lactam enolates. nih.govacs.org

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of spiro-cyclic systems, including nitrogen-containing heterocycles. arkat-usa.orgnih.gov This methodology is prized for its mild reaction conditions and its ability to create a double bond within the newly formed ring, which can be used for further synthetic modifications. arkat-usa.org

The general strategy involves the preparation of diallylated starting materials, often derived from 1,3-diketones or compounds with an active methylene (B1212753) group, which are then subjected to an RCM catalyst, such as a Grubbs' ruthenium catalyst, to induce cyclization. arkat-usa.orgresearchgate.net This approach has been successfully applied to the synthesis of spirocyclic systems that are potential precursors for complex natural products. arkat-usa.org While RCM is widely used for macrocyclization, its application in forming smaller spirocycles like the diazaspiro[5.5]undecane system is a key synthetic strategy. arkat-usa.orgnih.govresearchgate.net

Table 1: Selected Ring-Closing Metathesis (RCM) Strategies for Spirocycle Synthesis

Starting Material Type Catalyst Resulting Spiro-System Reference
Diallylated 1,3-diketones Grubbs' Catalyst Spiro[5.5]undecane derivatives arkat-usa.org
Diene from formyl-olefin Grubbs' I Catalyst Trihydroxyazepane precursor rsc.org
N-allylated common precursor RCM Catalyst Trihydroxyazepane rsc.org
1,3-disubstituted benzene (B151609) derivatives Grubbs' Catalyst 13- to 19-membered metacyclophanes researchgate.net
Diallylated thiobarbiturates Grubbs' Catalyst Spirocyclic thiobarbiturate derivatives researchgate.net

A variety of cyclization reactions are employed to construct the spiro[5.5]undecane framework. Intramolecular Friedel-Crafts reactions, promoted by strong Brønsted superacids like triflic acid (CF₃SO₃H), have proven highly effective for preparing diazaspirocycles in high yields with reduced reaction times. acs.orgnih.gov This method is particularly efficient for syntheses that proceed through dicationic electrophilic intermediates. acs.org

Cascade reactions are another powerful strategy. A base-promoted [5+1] double Michael addition of compounds like N,N-dimethylbarbituric acid to diarylidene acetones can furnish diazaspiro[5.5]undecane derivatives in excellent yields. arabjchem.orgresearchgate.net Similarly, tandem Michael-aldol condensations and other base-catalyzed intramolecular cyclizations are key steps in the synthesis of natural products containing the spiro[5.5]undecane core. rsc.org Other notable methods include dearomatizative cyclization rsc.org and intramolecular interrupted homo Nazarov cascade cyclizations. digitellinc.com

Stereoselective Synthesis and Chiral Control in 1,9-Diazaspiro[5.5]undecan-2-one Derivatives

The biological activity of spirocyclic compounds is often dependent on their stereochemistry, making stereoselective synthesis a critical area of research. rsc.orgacs.org Achieving chiral control in the synthesis of 1,9-diazaspiro[5.5]undecan-2-one derivatives is essential for developing potent and selective therapeutic agents.

Several methodologies have been developed to control the stereochemical outcome. The [5+1] double Michael addition reaction for creating diazaspiro[5.5]undecane derivatives can be highly stereoselective, often yielding products with a preferred chair conformation in the cyclohexanone (B45756) unit. arabjchem.orgresearchgate.net Biocatalytic approaches, such as using D-aminoacylase for double Michael additions, have also been shown to produce (hetero)spiro[5.5]undecane derivatives with high diastereoselectivity, yielding almost exclusively cis isomers. researchgate.net

Asymmetric synthesis of related 1,8-diazaspiro[5.5]undecane derivatives has been accomplished, demonstrating that chirality can be introduced and controlled. acs.org For other systems, chiral auxiliaries, such as Evans oxazolidinones, have been used to achieve asymmetric synthesis of substituted 3,9-diazaspiro[5.5]undecanes. researchgate.net Furthermore, copper-catalyzed desymmetrization strategies are an emerging and efficient method for the rapid preparation of enantio-enriched chiral spiro lactams. acs.org The development of these stereoselective methods is crucial for accessing specific, biologically active isomers. nih.govnih.gov

Table 2: Examples of Stereoselective Synthetic Methods

Method Key Feature/Reagent Outcome Reference
Double Michael Addition Diethylamine catalysis High diastereoselectivity, chair conformation favored arabjchem.orgresearchgate.net
Biocatalytic Double Michael Addition D-aminoacylase High diastereoselectivity (cis isomers) researchgate.net
Asymmetric Synthesis Evans oxazolidinone chiral auxiliary Asymmetric synthesis of 3,9-diazaspiro[5.5]undecanes researchgate.net
Copper-Catalyzed Desymmetrization Cu-catalyst, chiral ligand Enantioselective synthesis of chiral spiro lactams acs.org
1,3-Dipolar Cycloaddition Nitrile oxides and 6-alkylidene penicillanates Diastereoselective synthesis of chiral spiroisoxazoline-penicillanates rsc.orgnih.gov

Derivatization and Functionalization Strategies

Once the core spirocyclic structure is assembled, derivatization is key to modulating the compound's properties. Bioactive 1,9-diazaspiro[5.5]undecane derivatives typically feature substituents at the 9-position and sometimes at the 1-position. nih.gov

The introduction of a benzyl (B1604629) group at the N1 or N9 position is a common and crucial functionalization step in the synthesis of compounds like 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one. This is often accomplished in the final stages of the synthetic sequence. nih.gov For example, the synthesis of spiro-substituted piperidines as neurokinin receptor antagonists involved the preparation of various N-substituted derivatives. nih.gov

Modern cross-coupling reactions are particularly useful for this purpose. The Buchwald-Hartwig coupling, for example, is a standard method for aryl amination and can be used to attach benzyl and substituted benzyl groups to the nitrogen atoms of the diazaspiro[5.5]undecane core. acs.org In a related synthesis of benzoylbenzylfentanyl, a 1-benzyl-4-piperidone precursor is reacted with aniline, demonstrating a method to incorporate the N-benzylpiperidine substructure. dea.gov These derivatization strategies allow for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups onto the core scaffold. soton.ac.uk

Post-Cyclization Modifications and Diversification

The synthesis of the this compound scaffold provides a key intermediate that can be further elaborated to generate a library of derivatives. The diversification of this core structure is primarily achieved through modifications at the nitrogen atoms, particularly the N1 and N9 positions, as bioactive compounds within this class typically feature substituents at these sites. nih.gov Key strategies include debenzylation to free up the N1 position, followed by the introduction of a wide array of new functional groups through N-alkylation, N-acylation, or N-arylation reactions.

A critical step for diversifying the this compound core is the removal of the benzyl protecting group at the N1 position. This deprotection is commonly accomplished through catalytic hydrogenation. In related heterocyclic systems, this transformation has been effectively carried out using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. acs.orgnih.gov The efficiency of this N-debenzylation can sometimes be enhanced by the addition of an acid, such as acetic acid, which facilitates the cleavage of the carbon-nitrogen bond. nih.gov Successful removal of the benzyl group yields the secondary amine, 1,9-diazaspiro[5.5]undecan-2-one, a versatile intermediate for further functionalization.

With the secondary amine at N1 or N9 available, a variety of substituents can be introduced to explore the chemical space around the spirocyclic core.

N-Alkylation: This is a common method for introducing alkyl chains or more complex moieties. The reaction typically involves treating the deprotected spiro-lactam with an appropriate alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a base. This strategy has been used effectively in the synthesis of related diazaspiro derivatives to install diverse functional groups. acs.org

N-Arylation: The introduction of aryl or heteroaryl groups is often achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, for instance, allows for the coupling of the spiro-lactam's secondary amine with aryl or heteroaryl halides using a palladium catalyst and a suitable phosphine (B1218219) ligand. acs.org This method provides access to a broad range of analogues with varied electronic and steric properties.

Acylation: Reaction of the free amine with acyl chlorides or anhydrides yields the corresponding amides, introducing another point of diversity.

The table below summarizes the common post-cyclization modification reactions employed for the diversification of the 1,9-diazaspiro[5.5]undecan-2-one scaffold.

Modification Type Reagents and Conditions Purpose Reference
N-DebenzylationPd(OH)₂/C, H₂, Acetic Acid, EthanolTo remove the N1-benzyl group for further functionalization. nih.gov
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃, Et₃N)To introduce various alkyl substituents at N1 or N9. acs.org
N-Arylation (Buchwald-Hartwig)Aryl Halide, Palladium Catalyst (e.g., Pd Ruphos G4), Ligand, Base (e.g., Cs₂CO₃)To introduce aryl or heteroaryl substituents at N1 or N9. acs.org
AcylationAcyl Halide or Anhydride, BaseTo form amide derivatives at N1 or N9. acs.org

These diversification strategies are instrumental in the optimization of the pharmacological profile of compounds based on the 1,9-diazaspiro[5.5]undecan-2-one scaffold. By systematically altering the substituents at the nitrogen atoms, researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic characteristics.

Structure Activity Relationship Sar Studies of 1 Benzyl 1,9 Diazaspiro 5.5 Undecan 2 One Derivatives

Positional and Substituent Effects on Biological Activity

The biological profile of 1-benzyl-1,9-diazaspiro[5.5]undecan-2-one derivatives is highly dependent on the nature and position of various substituents on the core structure. Research has systematically explored modifications at the N-1 benzyl (B1604629) group and the N-9 position, as well as the role of the C-2 carbonyl, to map the chemical space required for optimal activity.

Modulation of the Benzyl Moiety: Halogenation and Alkyl Substitutions

The N-1 benzyl group is a crucial component for the biological activity of this class of compounds. Studies on derivatives targeting the Dengue virus type 2 (DENV2) have shown that substitutions on the phenyl ring of this moiety significantly modulate antiviral potency. researchgate.net

A series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were found to be potent inhibitors of DENV2 in cell-based assays. Within this series, further substitutions on the benzyl ring yielded varying levels of activity. For instance, a compound featuring a 2-methylbenzyl group (SPO-6) demonstrated the highest potency with a half-maximal effective concentration (EC50) of 11.43 µM. researchgate.net In comparison, a derivative with a 4-bromobenzyl substituent (SPO-7) was slightly less potent, with an EC50 of 14.15 µM. researchgate.net The introduction of a 4-cyanobenzyl group (SPO-13) resulted in a further decrease in activity, showing an EC50 of 20.77 µM. researchgate.net

These findings indicate that both the position and the electronic nature of the substituent on the benzyl ring are determinants of biological activity. The superior potency of the 2-methyl derivative suggests that steric bulk in the ortho position may be favorable for binding to the molecular target, which was identified through docking calculations as the NS5-methyltransferase enzyme.

Table 1: Antiviral Activity of Benzyl-Substituted 1,9-Diazaspiro[5.5]undecane Derivatives against DENV2

Compound IDBenzyl Moiety SubstitutionEC50 (µM)Reference
SPO-62-Methylbenzyl11.43 ± 0.87 researchgate.net
SPO-74-Bromobenzyl14.15 ± 0.50 researchgate.net
SPO-134-Cyanobenzyl20.77 ± 1.92 researchgate.net

Influence of Carbonyl and Sulfonyl Group Modifications

The carbonyl group at the C-2 position of the spiro[5.5]undecane ring is a common and conserved feature in the majority of biologically active derivatives. nih.gov Its presence is considered a key structural element, likely contributing to target binding through hydrogen bond acceptance. nih.govnih.gov While its importance is widely acknowledged, detailed SAR studies involving the specific modification or replacement of this carbonyl group are not extensively reported in the available literature.

Role of Substituents at Spiro N-1 and N-9 Positions

Substitutions at both nitrogen atoms of the diazaspiro core play a pivotal role in defining the pharmacological profile of these compounds. A comprehensive review of the scaffold highlights that bioactive derivatives consistently feature a substituent at the N-9 position, while the N-1 position is also frequently substituted, often with the defining benzyl group. nih.gov

The nature of the substituent at N-9 is critical. In a series of inhibitors targeting acetyl-CoA carboxylase (ACC), SAR studies focused on aroyl substituents at the N-9 position. nih.gov It was found that modifying these N-9 aroyl groups, for instance with bicyclic heteroaryl moieties, could improve properties like cell permeability and enzyme inhibition, although often with a trade-off in metabolic stability. nih.gov For example, certain N-9 substituted compounds achieved potent dual inhibition of ACC1 and ACC2 with IC50 values as low as 3-11 nM. nih.gov

Conversely, modifications at the N-1 position can be detrimental to activity. In the same ACC inhibitor series, introducing a substituent at the N-1 position, other than the established benzyl group, led to a significant loss of ACC inhibition, even though it sometimes improved cell permeability (Papp values). nih.gov This suggests that the N-1 benzyl moiety is a specific requirement for this particular target, while the N-9 position offers a site for modification to fine-tune potency and pharmacokinetic properties.

Conformational Analysis and Steric Effects on Target Binding

The three-dimensional structure and conformational flexibility of this compound derivatives are key to their interaction with biological targets. The rigid spirocyclic core serves as a well-defined scaffold, orienting the N-1 and N-9 substituents into specific vectors in space.

Molecular dynamics simulations of the DENV2 NS5-methyltransferase in complex with these inhibitors have provided insights into their binding conformations. The compound with a 2-methylbenzyl group (SPO-6) was predicted to have the most favorable binding energy (ΔGbind) of -27.2 kcal/mol, correlating with its superior antiviral potency. This suggests that the conformation adopted by the 2-methylbenzyl derivative allows for optimal steric fit and interaction within the binding pocket.

Steric effects are also evident in other series of diazaspiro compounds. In the development of ACC inhibitors, it was observed that increasing the bulkiness of a substituent on a fused pyrazole (B372694) ring could enhance inhibitory potency (IC50 values). nih.gov However, this increase in steric bulk also led to a four-fold increase in hepatic liver microsome (HLM) clearance, indicating a negative impact on metabolic stability that outweighed the gain in potency. nih.gov This highlights a common challenge in drug design where optimizing steric fit for potency can inadvertently introduce liabilities in the molecule's metabolic profile. In a related series, researchers noted that there was limited space for branched sp3 carbons at a particular position, indicating that excessive steric bulk leads to a clash with the target protein. u-tokyo.ac.jp

Electronic Effects and Their Contribution to Ligand-Target Interactions

The binding of this compound derivatives to their targets is governed by a range of non-covalent, electronic interactions. The specific arrangement of aromatic rings, heteroatoms, and polar groups within the molecule dictates its ability to form productive connections within a protein's binding site.

Key interactions identified through molecular modeling of related spirocyclic ligands include:

Hydrogen Bonds: The C-2 carbonyl group is a prime hydrogen bond acceptor, a feature consistently observed in bioactive conformations. In related scaffolds, hydrogen bonds between the ligand and amino acid residues like Asp377 have been shown to be crucial for binding. u-tokyo.ac.jp

π-Interactions: The aromatic ring of the N-1 benzyl group is critical for engaging in π-π stacking or cation-π interactions with aromatic or charged residues in the binding pocket. For instance, a potential cation-π interaction with an arginine residue (Arg379) was identified as being beneficial for the inhibitory activity of a related triazaspiro-undecanone series. u-tokyo.ac.jp

Electrostatic Interactions: The nitrogen atoms of the diazaspiro core can be protonated under physiological conditions, allowing for electrostatic or salt-bridge interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein.

Elucidation of Essential Pharmacophoric Features

Based on the cumulative SAR data, a general pharmacophore model for bioactive this compound derivatives can be proposed. This model outlines the essential structural and chemical features required for biological activity.

The key pharmacophoric points are:

A Rigid Spirocyclic Core: The 1,9-diazaspiro[5.5]undecane framework acts as a rigid scaffold, providing a fixed three-dimensional orientation for the critical substituents.

An N-1 Aromatic Moiety: An N-benzyl group is a recurring feature, serving as a key interaction point, likely through π-π or cation-π interactions. The substitution pattern on this ring (e.g., small alkyl or halogen groups) is a critical determinant of potency and can be optimized for specific targets. researchgate.net

An N-9 Substituent Vector: The presence of a substituent at the N-9 position is a consistent requirement for bioactivity across multiple target classes. nih.gov This position serves as a handle for introducing diverse chemical groups to modulate potency, selectivity, and pharmacokinetic properties.

A C-2 Hydrogen Bond Acceptor: The carbonyl oxygen at the C-2 position is a conserved feature that likely acts as a crucial hydrogen bond acceptor, anchoring the ligand in the binding site of its target protein. nih.govnih.gov

This pharmacophore model, which merges features from different ligand series, provides a rational framework for the design of new and more potent derivatives based on the 1,9-diazaspiro[5.5]undecan-2-one scaffold for a variety of therapeutic applications.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules like 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Chemists routinely use both one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

¹H NMR: This experiment identifies the chemical environment of hydrogen atoms within the molecule. For this compound, ¹H NMR would reveal distinct signals for the protons on the benzyl (B1604629) group, the piperidine (B6355638) rings, and the methylene (B1212753) groups adjacent to the nitrogen atoms and the carbonyl group. The splitting patterns (multiplicity) of these signals would help establish which protons are adjacent to one another.

¹³C NMR: This technique provides information on the carbon skeleton of the compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the carbonyl carbon, the aromatic carbons of the benzyl group, the spiro carbon, and the various methylene carbons in the piperidine rings.

2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR techniques are employed to establish definitive correlations. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (2-3 bonds), which is critical for piecing together the entire molecular framework, including the placement of the benzyl group and the connectivity of the spirocyclic system.

In the synthesis of novel heterocyclic compounds, calculated NMR spectra are often compared with experimental data to confirm that the target molecule has been successfully created. nih.gov

X-ray Crystallography for Molecular and Protein-Ligand Complex Structures

X-ray crystallography is a powerful technique that provides unambiguous, high-resolution three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of a substance. semanticscholar.org For this compound, this method could be used to determine its precise solid-state molecular structure, including bond lengths, bond angles, and the conformation of the spirocyclic ring system.

Beyond the structure of the molecule itself, X-ray crystallography is invaluable for understanding how a ligand interacts with its biological target, such as a protein or receptor. semanticscholar.orgnih.gov Many bioactive compounds containing the 1,9-diazaspiro[5.5]undecane core are designed to interact with targets like G protein-coupled receptors (GPCRs) or enzymes. nih.govnih.govnih.gov

The process of determining a protein-ligand complex structure involves:

Protein Production and Purification: Obtaining large quantities of a pure, monodisperse target protein. nih.gov

Crystallization: Growing high-quality crystals of the protein in the presence of the ligand (co-crystallization) or soaking a pre-grown protein crystal in a solution containing the ligand. semanticscholar.org

Data Collection and Structure Solution: Exposing the crystal to a high-intensity X-ray beam, typically from a synchrotron, and analyzing the resulting diffraction pattern to calculate the electron density map and build an atomic model of the complex. utexas.edu

This structural information reveals the precise binding site, the orientation of the ligand, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, which is critical for structure-based drug design. nih.govutexas.edu For example, understanding the binding mode of a diazaspiro-undecane analog at a receptor interface can inform the rational design of new, more potent, or selective compounds. soton.ac.uk

UV/VIS and Fluorescence Spectroscopy for Biomolecular Interaction Analysis

Ultraviolet-Visible (UV/VIS) and fluorescence spectroscopy are key techniques for studying how molecules like this compound interact with biological macromolecules.

UV/VIS Spectroscopy: This method measures the absorption of light in the ultraviolet and visible regions. While the spiro-alicyclic part of the molecule does not absorb significantly in this range, the benzyl group contains a phenyl chromophore that will absorb UV light. Changes in the absorption spectrum upon binding to a biological target like a protein or DNA can indicate an interaction and can sometimes be used to quantify binding affinity.

Fluorescence Spectroscopy: This technique is more sensitive than absorption spectroscopy. A molecule is excited by light at a specific wavelength and the emitted light (fluorescence) is detected at a longer wavelength. While the parent compound may not be strongly fluorescent, fluorescence can be used in several ways:

Intrinsic Protein Fluorescence: Proteins containing tryptophan or tyrosine residues are naturally fluorescent. The binding of a ligand like this compound can quench or enhance this intrinsic fluorescence, providing evidence of binding and allowing for the calculation of binding constants.

Luminescence-Based Assays: These assays are used to measure target engagement within a cellular environment. For instance, a study on a related 1,4,9-triazaspiro[5.5]undecan-2-one derivative used a luminescence-based assay to quantify the amount of non-aggregated target protein after heat treatment, demonstrating that the compound stabilized the protein inside cells.

Surface Plasmon Resonance (SPR): While not a fluorescence technique, SPR is an optical method often used alongside spectroscopic techniques for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip to which a target molecule is immobilized, allowing for the determination of association and dissociation rate constants of a ligand. utexas.edu

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and assessing its purity. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The technique provides the molecular weight of the parent ion, often observed as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. The predicted data for the closely related compound, 1-benzyl-1,9-diazaspiro[5.5]undecane, illustrates the types of ions that would be observed. uni.lu This data is crucial for verifying the identity of the target compound. Furthermore, MS coupled with chromatographic techniques (like LC-MS) is a powerful tool for identifying impurities and byproducts from the chemical synthesis.

Below is a table of predicted mass spectrometry data for the related compound 1-benzyl-1,9-diazaspiro[5.5]undecane, demonstrating the expected adducts and their mass-to-charge ratios.

Predicted Mass Spectrometry Data for 1-Benzyl-1,9-diazaspiro[5.5]undecane

Adduct Type Predicted m/z
[M+H]⁺ 245.20123
[M+Na]⁺ 267.18317
[M+K]⁺ 283.15711
[M+NH₄]⁺ 262.22777
[M-H]⁻ 243.18667
[M+HCOO]⁻ 289.19215

Data sourced from PubChemLite for the related compound C₁₆H₂₄N₂. uni.lu

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are fundamental to the synthesis of this compound, used for both monitoring the progress of a chemical reaction and for purifying the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the desired product.

Flash Column Chromatography: This is a standard and widely used method for purifying compounds in a research laboratory setting. After a reaction is complete, the crude mixture is loaded onto a column of silica (B1680970) gel and eluted with a solvent gradient. This separates the target compound from unreacted starting materials, reagents, and byproducts based on differences in polarity, yielding the purified this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and is used for both analytical and preparative purposes. As an analytical tool, it is used to determine the purity of the final compound with high accuracy. In its preparative form, it can be used for final-stage purification to achieve very high purity levels required for biological testing.

The synthesis of libraries of related diazaspiro compounds inherently relies on robust chromatographic methods to isolate each of the many analogs produced. nih.gov

Computational Chemistry and Molecular Modeling for 1 Benzyl 1,9 Diazaspiro 5.5 Undecan 2 One Research

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity of a compound, providing crucial information for structure-based drug design. For derivatives of the 1,9-diazaspiro[5.5]undecane scaffold, molecular docking has been instrumental in identifying potential biological targets and elucidating key intermolecular interactions.

Research has shown that derivatives of this scaffold can be docked into the active sites of various enzymes. For instance, docking studies on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives identified the dengue virus NS5-methyltransferase as a probable target. rsc.org Similarly, other studies have modeled 1,9-diazaspiro[5.5]undecane derivatives in the ATP-binding site of Protein Kinase A (PKA), suggesting that the aryl rings could project towards the P-loop, with the benzyl (B1604629) group potentially enabling closer interactions. researchgate.net In another example, derivatives of 1-benzyl-5-bromoindolin-2-one, which share a core structural element, were docked into the VEGFR-2 active site to explore their binding mode. mdpi.com

These docking simulations typically reveal critical interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex. The scoring functions used in docking programs provide an estimate of the binding affinity, which helps in ranking and prioritizing compounds for further experimental testing. wisdomlib.org

Table 1: Examples of Molecular Docking Studies on 1,9-Diazaspiro[5.5]undecane Derivatives
Derivative ScaffoldPotential Protein TargetKey Finding from DockingReference
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecaneDengue Virus (DENV2) NS5-MethyltransferaseIdentified as the most probable target for the compound series. rsc.org
Heteroaryl-substituted 1,9-diazaspiro[5.5]undecanesProtein Kinase A (PKA)Substituents on the spirocycle project towards the P-loop of the ATP-binding site. researchgate.net
1-Benzyl-5-bromo-3-hydrazonoindolin-2-oneVEGFR-2Explored the binding mode within the enzyme's active site to rationalize anticancer activity. mdpi.com

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to observe conformational changes in both the ligand and the target protein upon binding.

Similarly, MD simulations were carried out to explore the binding mode of a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative within the VEGFR-2 active site. mdpi.com Such simulations can reveal subtle conformational adjustments that are not apparent from static docking poses and provide a more accurate picture of the binding event in a solvated environment, which more closely mimics physiological conditions.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of a molecule. These methods provide detailed information about electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

For a compound like 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one, DFT calculations can be used to understand its intrinsic chemical reactivity and the nature of its interactions with a biological target. By mapping the electrostatic potential onto the molecule's surface, researchers can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for forming specific interactions like hydrogen bonds and electrostatic contacts within a protein's binding site. While specific DFT studies on this exact compound are not widely published, the methodology is a standard in computational drug design to refine force-field parameters for MD simulations and to rationalize observed structure-activity relationships (SAR). researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the model, a process known as virtual screening. nih.gov

The 1,9-diazaspiro[5.5]undecan-2-one scaffold serves as a rigid core upon which various functional groups can be placed. A pharmacophore model based on active derivatives containing this scaffold can be generated to guide the discovery of new potential inhibitors. For instance, a validated pharmacophore model with features like hydrophobic groups, an aromatic ring, and a hydrogen-bond acceptor can be used for virtual screening to identify potential new leads. nih.gov This approach is significantly faster than structure-based methods and allows for the exploration of diverse chemical structures that might not be intuitively obvious. nih.gov Studies on related spirocyclic compounds have successfully used these approaches to identify new modulators for various targets. nih.govijpsjournal.com

Protein-Ligand Interaction Fingerprinting and Binding Energy Calculations

To systematically analyze and compare the results from docking and dynamics simulations, protein-ligand interaction fingerprints (PLIFs) are often employed. A PLIF is a binary string or vector that encodes the interactions between a ligand and the amino acid residues of a protein's binding site. nih.govbiorxiv.org Each bit in the fingerprint corresponds to a specific interaction with a particular residue, allowing for a detailed comparison of binding modes across different ligands or different poses of the same ligand. biorxiv.org This method can be used in consensus with other techniques, like machine learning models, to improve the prediction of active compounds. nih.gov

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its target. A common and rigorous method for this is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. These calculations are typically performed on snapshots taken from an MD simulation trajectory. For instance, the binding free energies (ΔGbind) for a series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives with NS5-methyltransferase were calculated to predict their relative potencies, showing a good correlation with experimental data. rsc.org

Table 2: Calculated Binding Free Energies for 1,9-Diazaspiro[5.5]undecane Derivatives against DENV2 NS5-Methyltransferase
CompoundCalculated Binding Free Energy (ΔGbind, kcal/mol)Experimental Potency (EC50, µM)Reference
SPO-6 (2-methylbenzyl)-27.2 ± 3.911.43 ± 0.87 rsc.org
SPO-7 (4-bromobenzyl)-22.5 ± 4.714.15 ± 0.50 rsc.org
SPO-13 (4-cyanobenzyl)-22.5 ± 4.620.77 ± 1.92 rsc.org
Ribavirin (Control)-20.0 ± 4.650.9 ± 18 rsc.org

Biological Activity Profiles and Molecular Mechanisms of 1 Benzyl 1,9 Diazaspiro 5.5 Undecan 2 One Analogues

Enzyme Inhibitory Activity and Mechanistic Insights

Analogues of 1-benzyl-1,9-diazaspiro[5.5]undecan-2-one have been explored as inhibitors of several key enzymes involved in various pathological conditions. The spirocyclic core serves as a versatile scaffold for designing specific inhibitors that can modulate cellular pathways.

Alpha-Glucosidase Inhibition for Glycemic Control

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibition of this enzyme is a therapeutic strategy to control postprandial hyperglycemia in patients with type 2 diabetes mellitus. By delaying carbohydrate digestion, alpha-glucosidase inhibitors can effectively lower the rate of glucose absorption. While various heterocyclic compounds have been investigated as alpha-glucosidase inhibitors, the available scientific literature from the conducted searches does not provide direct evidence of this compound analogues being specifically evaluated for this activity.

METTL3 Inhibition: Impact on RNA Methylation Pathways

A close analogue, the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold, has yielded highly potent and selective inhibitors of the enzyme methyltransferase-like 3 (METTL3). nih.govacs.org METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which also includes METTL14. acs.orgnih.gov This complex is responsible for the most prevalent internal modification of messenger RNA (mRNA) in eukaryotes, known as m6A. nih.govacs.org

The m6A modification plays a crucial role in regulating RNA metabolism, including splicing, translation, stability, and transport. acs.org Dysregulation of the m6A pathway and overexpression of METTL3 have been linked to various diseases, including several types of cancer, type 2 diabetes, and viral infections. nih.govacs.org Therefore, inhibiting METTL3 presents a promising therapeutic strategy.

Table 1: METTL3 Inhibitory Activity of a 1,4,9-Triazaspiro[5.5]undecan-2-one Analogue This table is interactive. You can sort and filter the data.

Compound Target Enzyme IC50 (nM) Cell Lines Tested Effect

Acetyl-CoA Carboxylase (ACC1/ACC2) Inhibition: Lipid Metabolism Regulation

Analogues of 1,9-diazaspiro[5.5]undecan-2-one have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in fatty acid metabolism, existing in two isoforms, ACC1 and ACC2. nih.gov ACC1 is primarily cytosolic and plays a key role in the de novo synthesis of fatty acids. nih.gov ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation. nih.gov The inhibition of both ACC isoforms is considered a valuable strategy for the treatment of obesity and other metabolic disorders. nih.gov

Structure-activity relationship (SAR) studies have been conducted on these diazaspiro compounds. For instance, the substitution at the 9-position of the core structure with aroyl groups containing bicyclic fused heteroaryl moieties has been explored. The resulting ACC inhibition was found to be sensitive to these substitutions. nih.gov

Table 2: ACC Inhibitory Activity of selected 1,9-Diazaspiro[5.5]undecane Analogues This table is interactive. You can sort and filter the data.

Compound ACC1 IC50 (nM) ACC2 IC50 (nM) Key Structural Feature
Compound 1g 7 3 Bicyclic fused heteroaryl substituent at position 9. nih.gov

MNK1 and MNK2 Kinase Inhibition in Cell Signaling

Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are key enzymes in cell signaling pathways that regulate protein synthesis. nih.govnih.gov They phosphorylate the eukaryotic translation initiation factor 4E (eIF4E), a critical step in cap-dependent mRNA translation. nih.govmedchemexpress.com The MNK-eIF4E axis is often dysregulated in cancer, promoting tumorigenesis. nih.gov Consequently, the development of MNK1 and MNK2 inhibitors is a significant area of cancer research. nih.gov

While the review of 1,9-diazaspiro[5.5]undecane compounds mentions their potential in cell signaling disorders, it does not specify MNK inhibition. nih.gov However, other heterocyclic scaffolds have been successfully developed as potent MNK inhibitors. For example, compounds based on a 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold have been identified as MNK inhibitors that bind to the inactive conformation of the enzyme. nih.gov Another series of inhibitors based on a thieno[2,3-d]pyrimidine (B153573) scaffold has also shown potent and selective activity against MNK1 and MNK2. nih.gov

Inhibition of Leukotriene Biosynthesis Pathway Enzymes (e.g., 5-Lipoxygenase)

The leukotriene biosynthesis pathway is a major target for the treatment of inflammatory diseases. Key enzymes in this pathway include 5-lipoxygenase (5-LOX), which initiates the conversion of arachidonic acid into leukotrienes, and leukotriene A4 hydrolase (LTA4H), which produces the potent chemoattractant leukotriene B4 (LTB4). mdpi.com Inhibition of these enzymes can effectively reduce the production of these pro-inflammatory mediators. mdpi.com

The general review of 1,9-diazaspiro[5.5]undecane derivatives notes their potential application in immune system disorders, which are often inflammation-driven. nih.gov However, the conducted search of scientific literature did not identify specific examples of this compound class being investigated as inhibitors of 5-lipoxygenase or other enzymes in the leukotriene biosynthesis pathway. Other classes of compounds, such as those containing chalcogens, have been shown to inhibit LTA4H selectively. mdpi.com

Targeting of Pteridine Reductase 1 (PTR1) and Dihydrofolate Reductase (DHFR)

Analogues of this compound have been investigated as inhibitors of key enzymes in the folate biosynthesis pathway of parasites, such as Leishmania. Pteridine reductase 1 (PTR1) and dihydrofolate reductase-thymidylate synthase (DHFR-TS) are crucial for the survival of these organisms, as they are dependent on folate for various metabolic processes. nih.gov Inhibition of these enzymes represents a promising strategy for the development of new anti-leishmanial drugs. nih.gov

Research has focused on developing dual inhibitors that can target both PTR1 and DHFR-TS, potentially leading to a more effective therapeutic outcome and reducing the likelihood of drug resistance. nih.gov While specific data on this compound analogues targeting these enzymes is still emerging, the broader class of diazaspiro compounds is being explored for this purpose. The general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the natural substrate from binding and thereby halting the catalytic cycle.

Target EnzymeOrganismSignificance
Pteridine Reductase 1 (PTR1)LeishmaniaEssential for folate salvage pathway.
Dihydrofolate Reductase (DHFR)LeishmaniaCrucial for de novo folate synthesis.

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key regulators of the actin cytoskeleton. nih.govbio-techne.com They are involved in a multitude of cellular processes, including cell adhesion, migration, and proliferation. nih.govbio-techne.com Consequently, ROCK inhibitors have emerged as potential therapeutic agents for a wide range of diseases, including cancer, glaucoma, and neurodegenerative disorders. bioworld.combiocentury.com

Recent studies have identified azacycloalkane compounds, which can include the diazaspiro[5.5]undecane core, as potent inhibitors of both ROCK1 and ROCK2. bioworld.com For instance, an exemplified compound demonstrated IC50 values of less than 5 nM for both ROCK1 and ROCK2. bioworld.com These inhibitors typically function by competing with ATP for binding to the kinase domain of the ROCK enzyme, thereby preventing the phosphorylation of its downstream substrates.

Compound ClassTargetIC50Therapeutic Potential
AzacycloalkanesROCK1, ROCK2<5 nMGlaucoma, Cancer, Neurodegeneration

Receptor Modulatory Activities and Signal Transduction

NPY Y5 Receptor Antagonism

Neuropeptide Y (NPY) is a powerful appetite stimulant in the central nervous system, and its effects are mediated through various Y receptors, with the Y5 receptor playing a significant role in regulating food intake. nih.govnih.gov Consequently, NPY Y5 receptor antagonists are being investigated as potential anti-obesity agents. nih.govnih.gov

Compounds containing the 1,9-diazaspiro[5.5]undecane moiety have shown promise as NPY Y5 receptor antagonists. nih.gov In one study, a series of such compounds exhibited IC50 values of less than 10 µM, with some showing potencies below 500 nM or even 100 nM. nih.gov These antagonists work by blocking the binding of NPY to the Y5 receptor, thereby inhibiting the downstream signaling pathways that lead to increased food consumption.

Compound SeriesTargetBioactivity (IC50)Therapeutic Indication
1,9-Diazaspiro[5.5]undecane derivativesNPY Y5 Receptor<10 µM - <100 nMObesity

Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

The μ-opioid receptor (MOR) is the primary target for opioid analgesics, which are highly effective for severe pain but are associated with significant side effects. acs.orgnih.gov The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein that has been implicated in the modulation of pain signaling. The development of compounds with dual activity—MOR agonism for pain relief and σ1R antagonism to potentially mitigate opioid-related side effects—is an active area of research. acs.orgnih.gov

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, structurally related to this compound, have been synthesized and evaluated for this dual activity. acs.orgnih.gov One of the most promising compounds, 15au, displayed a balanced profile with potent MOR agonism and σ1R antagonism. acs.orgnih.gov This dual action resulted in significant analgesic effects in animal models, comparable to oxycodone, but with a reduced incidence of constipation. acs.orgnih.gov

CompoundMOR Activity (Ki)σ1R Activity (Ki)Key Finding
15auPotent AgonistPotent AntagonistBalanced dual profile with potent analgesia and reduced side effects. acs.orgnih.gov

GABA-A Receptor Antagonism: Peripheral Immunomodulatory Potential

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through GABA-A receptors. nih.gov These receptors are ligand-gated ion channels composed of five subunits. nih.govnih.gov While the role of GABA-A receptors in the CNS is well-established, emerging evidence suggests their involvement in the peripheral immune system.

Although direct studies on this compound analogues as GABA-A receptor antagonists with immunomodulatory potential are limited, the broader class of compounds that interact with GABA-A receptors is of interest. Antagonism at specific GABA-A receptor subtypes could potentially modulate immune cell function, offering a novel therapeutic approach for inflammatory and autoimmune diseases. Further research is needed to explore the potential of diazaspiro[5.5]undecane derivatives in this context.

Orexin (B13118510) Receptor (OX1R/OX2R) Antagonism for Sleep-Wake Regulation

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, plays a critical role in regulating sleep and wakefulness. nih.govresearcher.life Antagonists of orexin receptors have been successfully developed for the treatment of insomnia. nih.govcegee.org Dual orexin receptor antagonists (DORAs) block the activity of both OX1R and OX2R. cegee.org

Derivatives of 2,9-diazaspiro[5.5]undecan-1-one have been identified as potent orexin receptor antagonists. cegee.orgnih.gov For example, the compound IPSU is a selective OX2R antagonist. nih.gov Research has shown that both selective OX2R antagonists and DORAs can effectively promote sleep. cegee.orgjohnshopkins.edu Specifically, an OX2R selective antagonist was found to increase non-REM (NREM) sleep, while a DORA increased REM sleep. cegee.org This highlights the potential for developing diazaspiro[5.5]undecane-based compounds with specific effects on sleep architecture.

Compound TypeTarget(s)Effect on Sleep
Selective OX2R Antagonist (e.g., IPSU)OX2RIncreases NREM sleep. cegee.org
Dual Orexin Receptor Antagonist (DORA)OX1R, OX2RIncreases REM sleep. cegee.org

H3-Receptor Antagonism

The histamine (B1213489) H3 receptor (H3R) is a G-protein-coupled receptor primarily located in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor block its constitutive activity, leading to an increase in neurotransmitter release, which can produce stimulant and nootropic (cognition-enhancing) effects. wikipedia.org

A general structural pharmacophore for H3 receptor antagonists typically includes a basic amine group connected via a linker to an aromatic or lipophilic region. wikipedia.org Analogues of this compound fit this structural pattern. The diazaspiro[5.5]undecane core provides the basic amine functionalities, while the benzyl (B1604629) group serves as a key lipophilic and aromatic moiety. Research into related structures has shown that benzyl ether and similar benzylic moieties can confer potent H3-receptor antagonist activity. nih.gov Specifically, modifications that introduce bulky, lipophilic residues tend to enhance activity. nih.gov The spirocyclic nature of the core structure is also found in other classes of H3 receptor antagonists, suggesting its compatibility with the receptor's binding site. researchgate.net The selectivity of these compounds for the H3 receptor over other histamine (H1, H2) and muscarinic receptors has been demonstrated in related series, highlighting their potential for targeted therapeutic action. nih.gov

Antiviral Activity and Viral Target Engagement

Dengue Virus Type 2 (DENV2) Inhibitory Mechanisms: Non-Structural Protein 5 (NS5) Interaction

Dengue virus represents a significant global health threat, yet no specific antiviral therapies are currently available. researchgate.netrsc.org The Dengue virus non-structural protein 5 (NS5) is a critical enzyme for viral replication, possessing both methyltransferase (MTase) and RNA-dependent RNA polymerase (RdRp) activities, making it a prime target for antiviral drug development. researchgate.netnih.gov

Newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown potent inhibitory activity against DENV2 in cell-based assays. researchgate.netrsc.org Computational docking studies have identified the NS5-methyltransferase domain as the most probable molecular target for this class of compounds. researchgate.netrsc.org The binding of these spirocyclic analogues to the MTase domain is proposed to inhibit its function, which is essential for capping viral RNA, thereby preventing viral propagation. researchgate.net

Molecular dynamics simulations support these findings, showing favorable binding energies for the active compounds. researchgate.netrsc.org For instance, the analogue SPO-6 was predicted to have the most favorable binding energy when compared to other analogues and the standard drug, ribavirin. researchgate.netrsc.org

Table 1: DENV2 Inhibitory Activity of 1,9-diazaspiro[5.5]undecane Analogues

CompoundSubstitutionEC₅₀ (µM)
SPO-62-methylbenzyl11.43 ± 0.87
SPO-74-bromobenzyl14.15 ± 0.50
SPO-134-cyanobenzyl20.77 ± 1.92
Ribavirin (control)-50.9 ± 18

Anti-Neoplastic Mechanisms at the Cellular and Molecular Level

Endoplasmic Reticulum Stress Response (ERSR) Induction and Apoptosis Pathway Activation

The endoplasmic reticulum (ER) is vital for protein folding and calcium signaling. kyoto-u.ac.jpplos.org An accumulation of unfolded or misfolded proteins triggers the Endoplasmic Reticulum Stress Response (ERSR), a state that cancer cells are particularly vulnerable to. kyoto-u.ac.jpnih.gov If the stress is prolonged or intense, it leads to programmed cell death, or apoptosis. plos.org

A high-throughput screen identified compounds with a 2,9-diazaspiro[5.5]undecane core as novel inducers of the ERSR. kyoto-u.ac.jpplos.orgnih.gov These compounds function by activating the molecular chaperone GRP78 (glucose-regulated protein 78), a key sensor of ER stress. kyoto-u.ac.jpnih.gov This activation leads to the depletion of intracellular calcium stores and ultimately induces apoptosis-mediated cell death in various cancer cell lines, including glioma cells. kyoto-u.ac.jpplos.orgnih.gov The induction of ERSR by these compounds was confirmed by the upregulation of an unfolded protein response element (UPRE) reporter. kyoto-u.ac.jp The apoptotic cell death initiated by overwhelming ER stress involves the activation of terminal effector caspases. plos.org

Reduction of N6-methyladenosine (m6A) Levels in RNA

N6-methyladenosine (m6A) is the most common internal modification on messenger RNA and plays a crucial role in various cellular processes. nih.gov The METTL3/METTL14 protein complex is responsible for installing this modification, and its dysregulation is implicated in several cancers. nih.gov

Synergistic Effects with Other Anti-Cancer Agents

The induction of ER stress represents a strategic approach to cancer therapy that can be combined with other treatments for enhanced efficacy. nih.gov The ER stress response is managed by the chaperone protein GRP78/BiP, which helps cells survive insults that cause protein misfolding. nih.gov

Since 1,9-diazaspiro[5.5]undecan-2-one analogues have been shown to induce ER stress by activating GRP78, they are prime candidates for synergistic combinations. kyoto-u.ac.jpplos.org Research has demonstrated that targeting GRP78 can dramatically increase the sensitivity of cancer cells to other ER stress-inducing drugs. nih.gov For example, a cytotoxin that cleaves GRP78 acts synergistically with the drug thapsigargin, which also induces ER stress. nih.gov This provides a strong mechanistic basis for the hypothesis that diazaspiro[5.5]undecane analogues, by pushing the cell's ER stress response to its limit, could synergize with other anti-cancer agents that also disrupt ER homeostasis, leading to a more potent cytotoxic effect. nih.gov

DNA Interaction Modes (e.g., Minor Groove Binding)

Direct studies detailing the specific DNA interaction modes of this compound analogues are not extensively documented. However, research on other spirocyclic compounds suggests potential mechanisms by which these molecules could interact with DNA. For instance, certain spiro-acridine derivatives have been shown to bind to DNA, with intercalation being a proposed mode of interaction. researchgate.netnih.gov These compounds insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription processes.

Furthermore, studies on novel diazatruxenone analogues, which also feature a polycyclic system, have demonstrated DNA binding activity, which is believed to contribute to their antitumor effects. nih.gov While these examples belong to different chemical classes, they highlight the potential for spiro compounds to act as DNA-binding agents. The planar aromatic regions of such molecules often facilitate these interactions. For this compound analogues, the benzyl group could potentially play a role in DNA recognition and binding, although this remains to be experimentally verified.

In Vitro Cellular Activity and Target Engagement Demonstrations

The in vitro cellular activity of 1,9-diazaspiro[5.5]undecan-2-one analogues has been demonstrated across various biological targets. For example, a compound containing a 1,9-diazaspiro[5.5]undecan-2-one moiety attached to a benzimidazole (B57391) core exhibited inhibitory activity against diglyceride acyltransferase (DGAT), with an IC50 value of 49.0 nM. nih.gov DGAT is an enzyme involved in triglyceride synthesis, making it a target for obesity treatment.

In a different context, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown promising antiviral activity against Dengue virus type 2 (DENV2) in cell-based assays. rsc.org The most potent compound in this series, SPO-6, which features a 2-methylbenzyl substitution, displayed an EC50 of 11.43 ± 0.87 μM. rsc.org Computational docking studies suggested that these compounds likely target the NS5-methyltransferase enzyme of the virus. rsc.org

Additionally, related diazaspiro compounds have shown engagement with other cellular targets. For instance, 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been identified as potent inhibitors of METTL3, an RNA methyltransferase, with the lead compound UZH2 showing an IC50 of 5 nM in a biochemical assay and demonstrating target engagement in cellular models. uzh.chacs.org

Table 1: In Vitro Activity of Selected Diazaspiro[5.5]undecane Analogues

Compound ClassTargetReported ActivityReference
1,9-Diazaspiro[5.5]undecan-2-one derivativeDiglyceride Acyltransferase (DGAT)IC50 = 49.0 nM nih.gov
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivative (SPO-6)Dengue Virus Type 2 (DENV2)EC50 = 11.43 ± 0.87 μM rsc.org
1,4,9-Triazaspiro[5.5]undecan-2-one derivative (UZH2)METTL3IC50 = 5 nM uzh.chacs.org

Assessment of Target Selectivity and Off-Target Effects

The assessment of target selectivity is a critical aspect of drug development to minimize off-target effects and potential toxicity. For the broader class of 1,9-diazaspiro[5.5]undecane-containing compounds, multimodal activity has been noted, suggesting interactions with multiple receptors. nih.gov For example, some analogues have shown dual antagonism for the NK1 and NK2 receptors, which could be beneficial for treating inflammatory diseases. nih.gov

In the development of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists, selectivity profiling was conducted. sci-hub.se The lead compound, 15au, demonstrated a balanced dual profile and its activity was compared against other receptors to assess its selectivity. sci-hub.se Such profiling is often achieved through broad screening panels, including methods like differential scanning fluorimetry (DSF), which can rapidly assess the binding of a compound to a wide range of proteins. nih.gov

For 3,9-diazaspiro[5.5]undecane-based antagonists of the GABAA receptor, structure-activity relationship studies helped in identifying analogues with improved selectivity for specific receptor subtypes. acs.org The structurally simplified m-methylphenyl analogue 1e showed superior selectivity for the extrasynaptic α4βδ subtype over the α1- and α2-containing subtypes. acs.org While these findings are for related diazaspiro structures, they underscore the importance and the approaches used to evaluate the selectivity of this class of compounds. The selectivity profile of this compound analogues would require specific experimental investigation.

Future Directions and Translational Research Potential

Development of 1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one as Chemical Probes

The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The 1,9-diazaspiro[5.5]undecan-2-one scaffold is a suitable candidate for designing such probes due to its inherent biological activities and synthetically tractable nature. To serve as effective chemical probes, molecules must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties, including good solubility, cell permeability, and metabolic stability. acs.org

A key strategy in developing chemical probes involves the incorporation of photoactivatable groups, such as benzophenones or diazirines. mdpi.com These moieties, upon irradiation with light, generate highly reactive species like carbenes or diradicals that can form covalent bonds with nearby interacting partners, a technique known as photoaffinity labeling. mdpi.com By attaching a diazirine or benzophenone (B1666685) group to the this compound core, researchers could create tools to irreversibly label and subsequently identify the specific binding proteins within a cell. This approach offers spatial and temporal control, providing invaluable insights into the compound's mechanism of action and its direct biological targets. mdpi.com Such probes could be instrumental in validating target engagement during the drug discovery process and uncovering new protein-ligand interactions. mdpi.com

Strategies for Lead Optimization and Hit-to-Lead Development

The transition from a biologically active "hit" to a viable "lead" compound involves a meticulous optimization process to enhance potency, selectivity, and drug-like properties. Research on the 1,9-diazaspiro[5.5]undecane scaffold provides a clear blueprint for such strategies. nih.govuzh.ch A successful medicinal chemistry campaign on a related 1,4,9-triazaspiro[5.5]undecan-2-one series resulted in a 1400-fold improvement in potency, demonstrating the effectiveness of systematic optimization. nih.gov

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold is crucial for identifying key pharmacophoric elements. For instance, in the development of Acetyl-CoA Carboxylase (ACC) inhibitors, a library of 125 pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones was synthesized to study the impact of substitutions at position 9. nih.gov It was found that altering the bulkiness of substituents on an attached pyrazole (B372694) ring could significantly improve IC50 values for both ACC1 and ACC2. nih.gov However, this must be balanced with other properties, as increased bulk also led to higher metabolic degradation in human liver microsomes (HLM). nih.gov

Structure-Based Drug Design: Utilizing X-ray crystallography of a ligand bound to its target protein allows for rational design of more potent analogs. acs.org This was effectively used to optimize METTL3 inhibitors based on a triazaspiro[5.5]undecane core. acs.org

Physicochemical Property Enhancement: Early consideration of ADME properties is critical. acs.org For example, a fluorine scan on a phenyl ring of a related inhibitor series was performed to improve cell permeability. acs.orguzh.ch Rigidifying a flexible molecule is another strategy to enhance binding energy by reducing the entropic penalty upon binding. acs.org

Lead Identification: In the search for anti-dengue virus agents, a series of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were synthesized. rsc.orgresearchgate.net Through cell-based assays, compound SPO-6 was identified as a potent lead. rsc.orgresearchgate.net

The following tables summarize key research findings in the optimization of this scaffold.

CompoundSubstitution at Position 9IC50 ACC1 (nM)IC50 ACC2 (nM)
1a Unspecified67174
1b Unspecified3.41.0
2 Unspecified174174

This table illustrates how modifications to the core structure lead to significant changes in inhibitory potency against ACC isoforms.

Compound IDSubstitutionEC50 vs DENV2 (µM)Calculated Binding Energy (ΔGbind, kcal/mol)
SPO-6 2-methylbenzyl11.43 ± 0.87-27.2 ± 3.9
SPO-7 4-bromobenzyl14.15 ± 0.50-22.5 ± 4.7
SPO-13 4-cyanobenzyl20.77 ± 1.92-22.5 ± 4.6
Ribavirin (Standard Drug)50.9 ± 18-20.0 ± 4.6

This table highlights the identification of SPO-6 as a lead compound with superior potency and predicted binding affinity compared to other analogs and the standard drug Ribavirin.

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

Understanding the mechanism by which this compound derivatives exert their effects is paramount for discovering new therapeutic uses. The diverse biological activities reported for this scaffold suggest that these compounds modulate multiple signaling pathways, opening up a wide range of potential applications. nih.gov

Metabolic Disorders: Compounds that inhibit ACC1 and ACC2 can decrease fatty acid synthesis while promoting their use, making them potential treatments for obesity and type 2 diabetes. nih.gov Similarly, antagonism of the melanin-concentrating hormone receptor 1 (MCH-R1) or the neuropeptide Y Y5 receptor presents alternative mechanistic routes to combat obesity. nih.gov

Central Nervous System (CNS) Disorders: The scaffold has been used to develop antagonists for orexin (B13118510) receptors (for sleep disorders), dopamine (B1211576) receptors (for psychotic disorders), and histamine (B1213489) H3 receptors (for improving wakefulness and cognition). nih.gov

Pain and Inflammation: Antagonism of the neurokinin 1 (NK1) receptor by a benzene-fused diazaspiro compound demonstrated potent effects in animal models of substance P-induced bronchoconstriction, suggesting applications in pain and inflammatory conditions. nih.gov

Infectious Diseases: The discovery of derivatives with activity against Dengue virus, likely through inhibition of the NS5-methyltransferase enzyme, provides a compelling starting point for the development of novel antiviral agents, a critical global health need. rsc.orgresearchgate.net

Oncology: The METTL3/METTL14 protein complex has emerged as a key player in several cancers. nih.gov The successful development of potent METTL3 inhibitors from a closely related triazaspiro[5.5]undecane scaffold suggests that the 1,9-diazaspiro[5.5]undecan-2-one core could also be adapted to target epigenetic modulators in cancer therapy. uzh.chnih.gov

Advanced Methodologies for Scaffold Diversification and Library Synthesis

The creation of large, structurally diverse chemical libraries is a cornerstone of modern drug discovery. The 1,9-diazaspiro[5.5]undecane framework is well-suited for such diversification through advanced synthetic methodologies.

A common strategy involves a multi-step synthesis beginning with a commercially available precursor like 1-Boc-4-piperidone. uzh.ch The core spirocycle is assembled, often with a protecting group (e.g., Boc or benzyl) on one of the nitrogen atoms. mdpi.com This protecting group can be selectively removed to reveal a free amine, which serves as a handle for diversification. mdpi.com

Modern cross-coupling reactions are frequently employed to build molecular complexity. For example, the Buchwald-Hartwig amination allows for the coupling of the free amine on the spirocycle with a variety of aryl or heteroaryl halides. uzh.chuzh.ch Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be used. uzh.ch Further diversity can be introduced through N-alkylation or acylation at different positions on the scaffold. researchgate.net This modular approach allows for the rapid synthesis of extensive libraries, such as the 125-member library of pyrazole-fused derivatives created to probe the SAR for ACC inhibition. nih.gov By systematically varying the building blocks at each diversification point, chemists can efficiently explore the chemical space around the this compound scaffold to discover compounds with novel or improved biological activities.

Q & A

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirms spirocyclic structure and substituent positions (e.g., benzyl proton signals at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 300–350) .

Basic: Which spectroscopic methods are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies spirocyclic connectivity and benzyl group integration. For example, quaternary carbons in the spiro core appear at 80–90 ppm in 13C NMR .
  • High-Resolution MS (HRMS) : Confirms exact mass (e.g., m/z 324.1812 for C18H22N2O2) .
  • IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and amine/ether bonds .

Advanced: How can reaction yields be optimized during the synthesis of this compound derivatives?

Methodological Answer:
Key factors include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in benzyl group introduction .
  • Temperature Control : Maintaining 60–80°C minimizes side reactions during cyclization .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Example : Using KOtBu in THF for methylation steps increased yields from 30% to 54% in tert-butyl derivative synthesis .

Advanced: How should researchers address discrepancies in reported biological activities of structurally similar diazaspiro compounds?

Methodological Answer:

  • Structural Comparison : Analyze substituent effects. For example, ethyl groups at position 4 enhance selectivity compared to bulkier substituents (e.g., i-propyl reduces potency by 50%) .
  • Assay Validation : Use standardized protocols (e.g., TR-FRET for METTL3 inhibition) to minimize variability .
  • Data Normalization : Compare IC50 values under identical conditions (e.g., cell permeability differences explain m6A/A ratio variability in MOLM-13 vs. PC-3 cells) .

Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

Systematic Substitution : Modify substituents (e.g., fluorobenzyl vs. thiophene-ethyl) and test biological activity .

Bioassays : Use enzyme inhibition (e.g., METTL3 TR-FRET) or receptor binding assays (e.g., α1-adrenoceptor blockade ).

Q. SAR Table :

SubstituentBiological ActivityKey FindingReference
4-EthylEnhanced selectivity for METTL3IC50 = 0.005 μM (vs. 7 μM for methyl)
9-(Fluorophenethyl)Increased receptor affinity (α1-adrenoceptor)80% inhibition at 10 nM
Benzyl + carboxylateDual ligand activity (neurological targets)EC50 = 2 μM in CETSA

Advanced: What advanced assays validate target engagement and selectivity for this compound in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measures target protein stabilization (e.g., METTL3 melting temperature shifts by 5–10°C) .
  • TR-FRET Inhibition Assays : Quantify METTL3 activity via m6A reader protein binding (HTRF signal reduction correlates with IC50) .
  • Efflux Ratio Measurements : Assess cell permeability (e.g., Papp values >12×10⁻⁶ cm/s indicate high absorption) .

Example : UZH2 (derivative) showed METTL3 stabilization (EC50 = 0.85 μM) and reduced m6/A ratios in cancer cells .

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